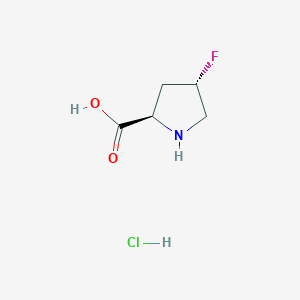

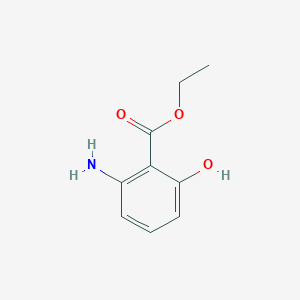

2-アミノ-6-ヒドロキシ安息香酸エチル

説明

Ethyl 2-amino-6-hydroxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is used in various chemical reactions and has potential applications in different fields .

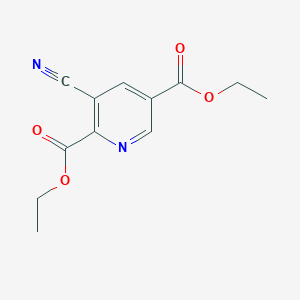

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-hydroxybenzoate can be analyzed using various spectroscopic techniques such as NMR, IR, and Mass Spectroscopy . The compound’s molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .

科学的研究の応用

有機ビルディングブロック

2-アミノ-6-ヒドロキシ安息香酸エチルは、化学合成における有機ビルディングブロックとして使用されます 。これは、さまざまな複雑な分子を構築するために使用できる汎用性の高い化合物です。

製薬試験

この化合物は、製薬試験で使用されます 。これは、正確な結果を得るための基準物質として機能し、製薬製品の品質と一貫性を保証します。

キナゾリニアミンの合成

2-アミノ-6-ヒドロキシ安息香酸エチルは、置換6,7-ジヒドロキシ-4-キナゾリニアミンの合成に使用できます 。これらの化合物は、重要な治療の可能性を持っています。

チロシンキナーゼ阻害剤

この化合物は、チロシンキナーゼ阻害剤の合成において役割を果たします 。これらの阻害剤は、細胞の増殖を促進する特定のタンパク質を阻害できるため、さまざまな種類の癌の治療において重要です。

タンダチニブ、エルロチニブ、ゲフィチニブの合成

2-アミノ-6-ヒドロキシ安息香酸エチルは、3つの置換6,7-ジヒドロキシ-4-キナゾリニアミンであるタンダチニブ、エルロチニブ、ゲフィチニブの改良された合成に使用されます 。これらは、癌治療に使用される強力な薬剤です。

研究用途

この化合物は、主に研究目的で使用されます 。これは、さまざまな化学反応やプロセスを研究する科学者にとって貴重なツールです。

作用機序

Target of Action

Ethyl 2-amino-6-hydroxybenzoate, also known as Ethyl hydroxybenzoate, is a derivative of benzoic acid, which is esterified with an ethyl group and para-substituted with a hydroxyl group . It belongs to the class of compounds known as p-hydroxybenzoic acid alkyl esters, which are known to interact with various targets in the body .

Mode of Action

It is known that benzylic halides, which are similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that Ethyl 2-amino-6-hydroxybenzoate may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that anthranilate synthase generates the ortho-amino benzoate, while aminodeoxychorismate synthase produces the nascent product on the way to paba in the folate biosynthetic pathway . This suggests that Ethyl 2-amino-6-hydroxybenzoate may affect similar pathways.

Result of Action

It is known that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring . This suggests that Ethyl 2-amino-6-hydroxybenzoate may have similar effects.

生化学分析

Biochemical Properties

Ethyl 2-amino-6-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

Ethyl 2-amino-6-hydroxybenzoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-6-hydroxybenzoate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions often involve hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules. Additionally, Ethyl 2-amino-6-hydroxybenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-6-hydroxybenzoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have also indicated that Ethyl 2-amino-6-hydroxybenzoate can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-6-hydroxybenzoate vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can positively influence metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on organ function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.

Metabolic Pathways

Ethyl 2-amino-6-hydroxybenzoate is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds . It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which are involved in the breakdown of aromatic rings. These interactions can influence the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, Ethyl 2-amino-6-hydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of Ethyl 2-amino-6-hydroxybenzoate can significantly impact its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its target compartments. The activity of Ethyl 2-amino-6-hydroxybenzoate can be influenced by its localization, as it may interact with different biomolecules within different cellular environments.

特性

IUPAC Name |

ethyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPIXNYJHKHSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743171 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64241-02-7 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

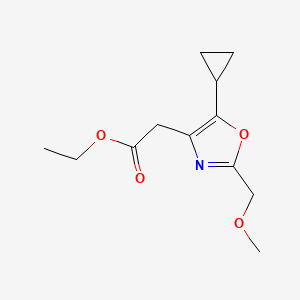

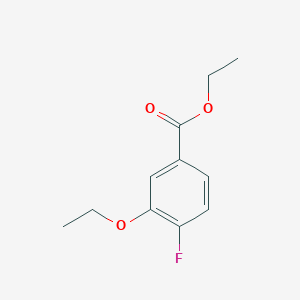

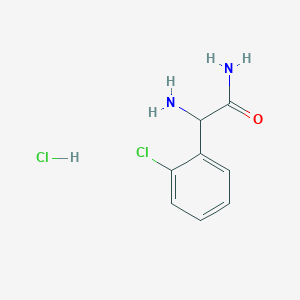

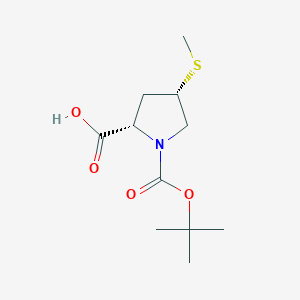

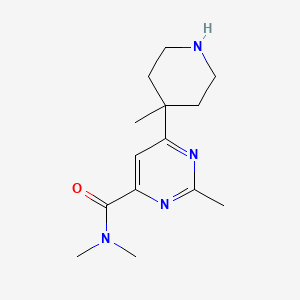

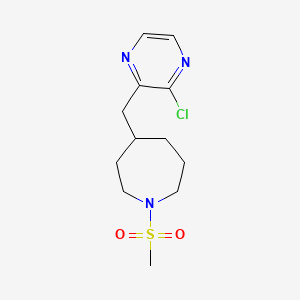

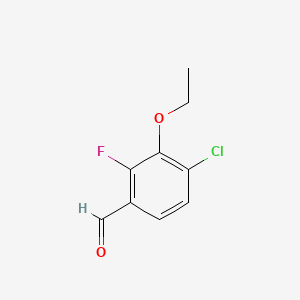

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)